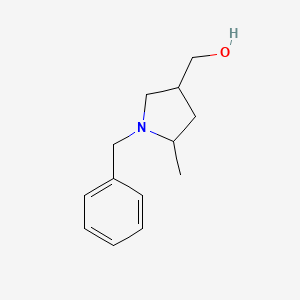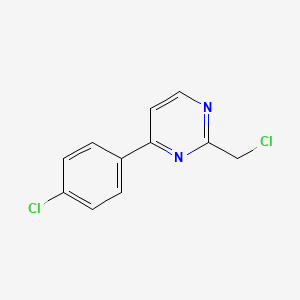
2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with guanidine in the presence of a base to form 4-(4-chlorophenyl)pyrimidine. This intermediate is then chloromethylated using formaldehyde and hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
Applications De Recherche Scientifique
2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of new therapeutic drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-4-phenylpyrimidine
- 2-(Bromomethyl)-4-(4-chlorophenyl)pyrimidine
- 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine
Uniqueness
2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine is unique due to the presence of both chloromethyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H8Cl2N2 |
|---|---|
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2 |
Clé InChI |
KSWPWVUMQAMOIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NC=C2)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


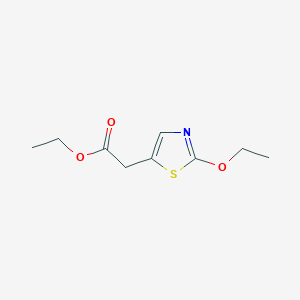
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
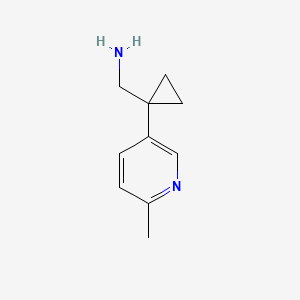
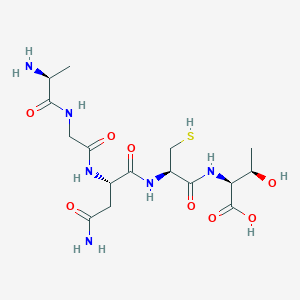
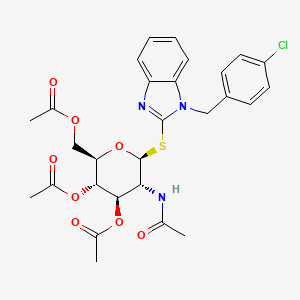

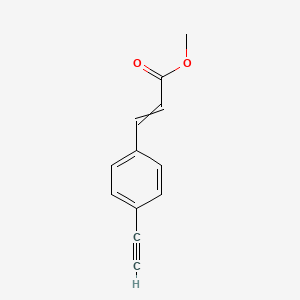
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)
